N-Nitrosomethylamylamine

Description

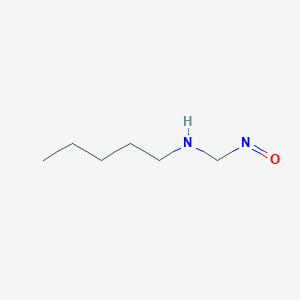

N-Nitrosomethylamylamine (NMAA) is a potent carcinogenic nitrosamine with the molecular formula C₆H₁₃N₃O . It is classified as an asymmetric nitrosamine due to its methyl and amyl (pentyl) groups attached to the nitrogen atom. NMAA is bioactivated by cytochrome P450 enzymes, leading to DNA alkylation, primarily forming 7-methylguanine and O⁶-methyldeoxyguanosine adducts .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-(nitrosomethyl)pentan-1-amine |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-5-7-6-8-9/h7H,2-6H2,1H3 |

InChI Key |

QITAPFGSXHNLQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCN=O |

Synonyms |

AMNTSAN methyl-n-amylnitrosamine N-amyl-N-methylnitrosamine N-nitrosomethylamylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Carcinogenicity: NMAA induces tumors in rodents, with the esophagus as the principal target organ. DNA methylation levels in the esophagus (798 µmol 7-methylguanine/mol guanine) exceed those in the liver (624 µmol) and nasal epithelium (672 µmol) .

- Metabolism : Tissue-specific activation occurs in the esophagus, trachea, and nasal epithelium, mediated by basal mucosal cells and serous glands .

- Structural Features : The amyl chain enhances lipophilicity, facilitating penetration into epithelial tissues, while the nitroso group enables metabolic activation .

Comparison with Similar Compounds

Below is a comparative analysis of NMAA with structurally and functionally related nitrosamines:

N-Nitrosodimethylamine (NDMA)

- Molecular Formula : C₂H₆N₂O .

- Target Organs: Liver (hepatocellular carcinoma) .

- DNA Adducts: Forms O⁶-methyldeoxyguanosine but at lower esophageal specificity compared to NMAA .

- Potency : Higher systemic toxicity; requires 0.1 mmol/kg doses in rats to induce liver damage, whereas NMAA shows organ-specific effects at similar doses .

- Regulatory Status: Classified as a Group 2A carcinogen (IARC) with stringent OSHA handling protocols .

N-Nitrosomethylethylamine (NMEA)

- Molecular Formula : C₃H₈N₂O .

- Target Organs : Liver and esophagus .

- DNA Adducts : Produces methylation and ethylation , unlike NMAA’s exclusive methylation. Ethylation occurs at 20–30% of methylation levels in Fischer 344 rats .

- Metabolism : Activated by hepatic and esophageal microsomes, sharing overlapping P450 isoforms with NMAA .

N-Nitrosodiphenylamine (NDPhA)

- Molecular Formula : C₁₂H₁₀N₂O .

- Target Organs: Limited carcinogenicity in rodents; primarily affects the bladder .

- DNA Adducts: Weak genotoxicity due to bulky phenyl groups hindering metabolic activation .

- Regulatory Status: Not classified as a human carcinogen (IARC) .

N-Nitrosodiethylamine (NDEA)

- Molecular Formula : C₄H₁₀N₂O .

- Target Organs : Liver and respiratory tract .

- DNA Adducts: Forms O⁶-ethyldeoxyguanosine, with ethylation being more persistent than methylation .

Comparative Data Table

Mechanistic and Regulatory Insights

- Metabolic Activation: NMAA’s esophageal specificity is attributed to CYP2A3 and CYP2E1 isoforms in basal mucosal cells, absent in non-target tissues . In contrast, NDMA relies on hepatic CYP2E1 .

- Toxicity Modulation : Phenylethyl isothiocyanate inhibits NMAA metabolism by 60–70% in rats, suggesting dietary chemoprevention strategies .

- Regulatory Gaps : While NDMA and NDEA have OSHA exposure limits (29 CFR 1910.1003), NMAA lacks specific guidelines despite comparable risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.